OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE

Description

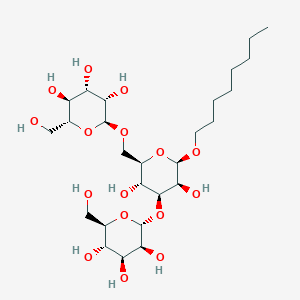

OCTYL 3,6-DI-O-(α-D-MANNOPYRANOSYL)-β-D-MANNOPYRANOSIDE (referred to as the "octyl mannopyranoside trisaccharide" hereafter) is a synthetic glycolipid analog widely used in glycobiology research. Its structure consists of a β-D-mannopyranose core with α-D-mannopyranosyl residues at the 3- and 6-positions and an n-octyl aglycon at the anomeric carbon. This amphiphilic design enables it to mimic natural glycoconjugates, facilitating studies on carbohydrate-protein interactions, enzyme specificity (e.g., N-acetylglucosaminyltransferase-I assays), and cell-surface recognition processes . The compound is commercially available (e.g., Santa Cruz Biotechnology, $320/mg) and serves as a critical tool for synthesizing neoglycolipids and glycoconjugate polymers .

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQKGONXPQXZKM-OMWWXRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930718 | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-36-0 | |

| Record name | Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

β-Mannosidic Bond Formation via 1-O-Alkylation

The foundational synthesis by Kaur and Hindsgaul (1991) establishes β-mannosidic linkages through 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α/β-D-mannopyranose with octyl iodide (Fig. 1A). This step circumvents the stereochemical challenges of β-mannoside formation by exploiting the anomeric reactivity of acetylated mannose:

Glycosylation of Unprotected Octyl β-D-Mannopyranoside

Subsequent α-mannosylations at C3 and C6 positions employ acetobromomannose under Helferich conditions (Fig. 1B):

-

Stepwise Glycosylation :

-

Regioselectivity Control :

Competitive O3/O6 reactivity is managed through stoichiometric control, with excess bromide driving complete disubstitution. NMR analysis confirms 3,6-di-O-mannosylation via H1’ coupling constants (J = 1.8 Hz, α-configuration).

Modern Methodological Adaptations

Acid-Catalyzed Condensation

Chemsynlab’s industrial-scale approach (2018) simplifies earlier methods using mannose and octanol under Brønsted acid catalysis:

Table 1: Acidic Coupling Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ (0.5% w/w) | |

| Temperature | 80°C | |

| Reaction Time | 72 hours | |

| Mannose:Octanol Ratio | 1:3 (mol/mol) | |

| Yield (Crude) | 89% | |

| Purity (HPLC) | 95.2% |

This method avoids protective groups but requires rigorous purification via:

Enzymatic Glycosylation

Emerging biocatalytic routes use mannosyltransferases, though yields remain suboptimal:

-

BgtA Transferase System :

-

Limitations :

Analytical Characterization

Spectroscopic Validation

Table 2: NMR Assignments (400 MHz, D₂O)

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase: 75% MeCN/H₂O (0.1% TFA)

-

Flow Rate: 1.0 mL/min

Process Optimization Challenges

Glycosylation Efficiency

Excess acetobromomannose (>2.5 eq) causes:

Purification Losses

Silica gel chromatography recovers <65% product due to:

Comparative Method Evaluation

Table 3: Synthesis Route Comparison

Chemical Reactions Analysis

Types of Reactions

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction typically involves the reduction of carbonyl groups back to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols.

Scientific Research Applications

Key Synthetic Steps

- 1-O-Alkylation : Formation of the β-mannosidic linkage.

- Glycosylation : Using acetobromomannose to attach mannose units.

Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside exhibits significant biological activity as an acceptor substrate for N-acetylglucosaminyltransferase-1 (GlcNAc-T1), an enzyme crucial for glycoprotein biosynthesis. The compound has a Michaelis constant (KM) of 585 µM for this enzyme, indicating its efficiency as a substrate .

Interaction with Proteins

The compound interacts with various proteins involved in cellular signaling and adhesion processes. For instance:

- Lectin Binding : It binds effectively to lectins such as Concanavalin A, which specifically recognizes mannose residues .

- Glycoprotein Biosynthesis : Its role as an acceptor for glycosyltransferases highlights its importance in cellular functions related to signaling and adhesion.

Glycosyltransferase Assays

Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside is used as an acceptor in assays for glycosyltransferases, particularly N-acetylglucosaminyltransferase-1. This application is vital for studying glycoprotein biosynthesis and understanding congenital muscular dystrophies associated with glycosylation defects .

Drug Delivery Systems

Due to its structural properties, this compound has potential applications in drug delivery systems. The hydrophobic octyl group can enhance membrane permeability and facilitate the transport of therapeutic agents across biological membranes.

Diagnostic Tools

Research indicates that Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside can serve as a diagnostic tool for autosomal recessive congenital muscular dystrophies, especially those with associated brain and eye abnormalities .

Case Study 1: Glycoprotein Biosynthesis

A study examined the role of Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside in glycoprotein biosynthesis by analyzing its interaction with N-acetylglucosaminyltransferase-1. The findings demonstrated that the compound significantly influences glycosylation patterns critical for proper cellular functions .

Case Study 2: Drug Delivery Mechanisms

Research on drug delivery systems utilizing this compound highlighted its ability to enhance the bioavailability of hydrophobic drugs by improving their solubility and facilitating cellular uptake through lipid bilayers.

Mechanism of Action

The mechanism of action of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to carbohydrate-binding proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variants: Aglycon Moieties

The aglycon moiety significantly impacts solubility, stability, and biological interactions. Key analogs include:

The octyl derivative’s balance of hydrophilicity and lipophilicity makes it ideal for in vitro assays requiring detergent-like properties, whereas methyl analogs are preferred in aqueous structural studies . Tetradecyl derivatives exhibit enhanced membrane integration but lower solubility in polar solvents .

Sugar Linkage and Branching Patterns

- 3,6-Branched vs. Linear Structures: The 3,6-branched mannose core in the octyl trisaccharide mimics high-mannose N-glycans, enabling specific recognition by lectins like Concanavalin A. In contrast, linear disaccharides (e.g., 3-O-α-D-mannopyranosyl-D-mannopyranose, CAS 23745-85-9) lack this branching, reducing binding affinity in glycan array assays .

- α vs. β Linkages: The α-configuration of the branched mannose residues in the octyl trisaccharide is critical for binding to mannose-specific lectins, as demonstrated in structural studies of Concanavalin A complexes. β-linked analogs show reduced affinity .

Enzymatic and Functional Comparisons

- N-Acetylglucosaminyltransferase-I (GnT-I) Assays: The octyl trisaccharide is a well-characterized acceptor for GnT-I, which transfers N-acetylglucosamine to the 6-position of the α-1,3-mannose branch. Methyl and tetradecyl analogs are less effective due to solubility or steric hindrance issues .

- Glycosidase Substrates: Nitrophenyl derivatives (e.g., 4-nitrophenyl glycosides) are hydrolyzed by glycosidases, releasing chromogenic 4-nitrophenol for activity quantification.

Lectin Binding Studies

The octyl trisaccharide binds Concanavalin A in two distinct modes: three subunits of the tetrameric lectin adopt a conserved binding conformation, while the fourth subunit exhibits a unique α1→3 glycosidic bond conformation, suggesting flexibility in multivalent interactions . This contrasts with methyl glycosides, which show uniform binding due to their smaller size .

Enzyme Specificity Profiling

In GnT-I assays, the octyl trisaccharide’s branched structure and amphiphilic nature enable efficient enzymatic modification, making it superior to shorter-chain analogs. Its Km value (2.5 mM) is comparable to natural substrates, validating its use in kinetic studies .

Biological Activity

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS Number: 140147-36-0) is a glycoside compound that has garnered attention due to its potential biological activities, particularly in the context of enzymatic assays and therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C26H48O16

- Molecular Weight : 616.65 g/mol

- Structure : The compound features a long octyl chain linked to two mannopyranosyl units, contributing to its solubility and biological interactions.

Synthesis

The synthesis of Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves several steps:

- Formation of the β-mannosidic linkage via 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide.

- Glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose.

This synthetic route yields the compound in a straightforward manner, allowing for its use in various biochemical assays .

Enzymatic Assays

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside serves as an acceptor for the enzyme N-acetylglucosaminyltransferase-I. The kinetic parameters for this interaction were characterized with a Michaelis constant (KM) of approximately 585 µM, indicating its efficiency as a substrate in enzymatic reactions .

Therapeutic Potential

Research indicates that this compound may have diagnostic applications in congenital muscular dystrophies. It is particularly useful for assessing enzymatic activity related to N-acetylglucosaminyltransferase-I, which is implicated in various metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological implications of Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside:

- Study on Enzymatic Activity :

- Therapeutic Applications :

- Lectin Interaction Studies :

Comparative Analysis

The following table summarizes key characteristics and findings related to Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside compared to other glycosides:

| Property/Characteristic | Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside | Other Glycosides |

|---|---|---|

| Molecular Weight | 616.65 g/mol | Varies |

| Enzymatic Activity (KM) | 585 µM | Varies |

| Solubility | High (due to octyl chain) | Varies |

| Therapeutic Applications | Congenital muscular dystrophies | Various |

| Mechanism of Action | Glycosyltransferase acceptor | Varies |

Q & A

Q. What are the established synthetic routes for octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside?

A common method involves thioglycoside intermediates for regioselective glycosylation. Kaur and Hindsgaul (1991) reported a simplified protocol using peracetylated thiomannosides, where the octyl aglycone is introduced via selective deprotection and coupling. This method avoids harsh conditions, preserving stereochemical integrity . Alternative routes employ benzylidene or fluorenylmethoxycarbonyl (Fmoc) protecting groups to direct glycosylation at the 3- and 6-positions of the mannose core, followed by deprotection and octyl group conjugation .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

NMR analysis focuses on anomeric proton signals (δ 4.8–5.5 ppm for α-linked mannose; δ 4.2–4.5 ppm for β-linked) and coupling constants (J ≈ 1–3 Hz for α-anomers). For octyl 3,6-di-O-mannopyranoside, 2D NMR (COSY, HSQC) resolves overlapping signals in the mannose core, while NOESY correlations verify linkage positions. Mass spectrometry (MS) further confirms molecular weight, with ESI-MS typically showing [M + Na]+ ions .

Q. What are the primary applications of this compound in glycobiology research?

It serves as a substrate for glycosyltransferase assays (e.g., N-acetylglucosaminyltransferase-I) and as a synthetic glycan standard for lectin-binding studies. Its octyl tail enhances solubility in hydrophobic matrices, facilitating structural studies via X-ray crystallography with lectins like Concanavalin A .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective protection of hydroxyl groups during synthesis?

Competing reactivity at the 2-, 3-, and 6-hydroxyls of mannose necessitates precise protecting group strategies. For example, benzylidene acetal protection at the 4,6-positions directs glycosylation to the 3-OH, but residual reactivity at the 2-OH can lead to side products. Oscarson and Tiden (1993) addressed this using iterative silylation and benzylation steps to isolate 3,6-di-O-mannosylated products . Contradictions in yield optimization (e.g., solvent polarity effects) highlight the need for reaction monitoring via TLC/MS .

Q. How does the compound’s binding to Concanavalin A differ from simpler mannosides, and what structural insights does this provide?

Structural studies reveal two binding modes: three subunits of the Concanavalin A tetramer adopt a canonical interaction with the terminal α-1,3-mannose, while the fourth subunit exhibits a distorted conformation due to steric clashes with the 3,6-branched core. This flexibility underscores the lectin’s adaptability to multivalent ligands, with thermodynamic studies showing enhanced avidity for branched vs. linear mannosides .

Q. What methodological considerations are critical for interpreting kinetic data in glycosyltransferase assays using this compound?

Substrate inhibition is a key pitfall. For example, high concentrations of octyl 3,6-di-O-mannoside (>1 mM) can saturate enzyme active sites, leading to non-linear Michaelis-Menten kinetics. Pre-steady-state assays (e.g., stopped-flow fluorescence) are recommended to capture initial rates. Additionally, competing hydrolysis by esterases (observed in Bacillus licheniformis systems) must be controlled via protease inhibitors .

Q. How do mass spectrometry techniques differentiate isomeric byproducts in synthetic batches?

Ion mobility spectrometry (IMS)-MS separates isomeric glycans based on collisional cross-section differences. For example, 3,6- vs. 2,6-di-O-mannosylated isomers exhibit distinct drift times due to variations in branching geometry. MS/MS fragmentation patterns (e.g., dominant B/Y ions for linear linkages vs. C/Z ions for branched) further resolve structural ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.